A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde: A Keystone Building Block in Modern Synthesis
A Technical Guide to 4-Bromo-3-(trifluoromethyl)benzaldehyde: A Keystone Building Block in Modern Synthesis
This guide provides an in-depth technical overview of 4-Bromo-3-(trifluoromethyl)benzaldehyde, a critical reagent for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the compound's strategic value, delving into the causality behind its synthesis, its nuanced reactivity, and its applications in constructing complex, high-value molecules.
Core Identity and Physicochemical Characteristics
4-Bromo-3-(trifluoromethyl)benzaldehyde, identified by CAS Number 34328-47-7 , is a highly functionalized aromatic aldehyde.[1][2][3][4][5] Its structure is distinguished by the strategic placement of three key functional groups on a benzene ring: a reactive aldehyde, a versatile bromine atom, and an influential trifluoromethyl group. This unique combination makes it an indispensable intermediate in the pharmaceutical and agrochemical industries.[6]
The compound typically appears as a pale lemon or yellow crystalline powder or solid.[2][5] Its fundamental properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 34328-47-7 | [1][3][5] |
| Molecular Formula | C8H4BrF3O | [1][2][7] |
| Molecular Weight | 253.02 g/mol | [2][7] |
| Appearance | Pale lemon crystalline powder / Solid | [2][5] |
| Purity | Typically ≥97% | [1][5] |
| SMILES | O=Cc1ccc(Br)c(C(F)(F)F)c1 | [2] |
| InChI Key | JPNOSHZBKVMMSB-UHFFFAOYSA-N | [2][5] |
Strategic Synthesis: An Oxidation Pathway
The reliable synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde is crucial for its availability as a building block. A prevalent and efficient method involves the selective oxidation of the corresponding primary alcohol, (4-bromo-3-(trifluoromethyl)phenyl)methanol.[6][7]
The choice of oxidizing agent is critical to ensure a high yield of the aldehyde without over-oxidation to the less versatile carboxylic acid. Manganese dioxide (MnO2) is an exemplary choice for this transformation. It is a mild, heterogeneous oxidant, which simplifies the reaction workup; the excess reagent and manganese byproducts can be easily removed by filtration. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature, highlighting the practicality and scalability of this method.[7]
Caption: Workflow for the synthesis of 4-Bromo-3-(trifluoromethyl)benzaldehyde.
The Trifecta of Reactivity: A Functional Group Analysis
The synthetic power of this molecule lies in the distinct and synergistic reactivity of its three functional groups. Understanding these roles is key to leveraging this reagent effectively in multi-step synthesis.
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Trifluoromethyl (-CF3) Group : As a potent electron-withdrawing group, the CF3 moiety significantly influences the molecule's electronic properties.[6] It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[8][9] In a drug development context, the CF3 group is highly prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to biological targets.[6][10]
-
Bromine (-Br) Atom : Positioned at the 4-position, the bromine atom serves as an excellent leaving group, making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.[6] It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Stille, and Sonogashira couplings, enabling the efficient construction of complex molecular scaffolds.[6]
-
Aldehyde (-CHO) Group : The aldehyde is a cornerstone functional group in organic synthesis. It readily undergoes a vast array of transformations, including reductive amination to form amines, Wittig reactions to generate alkenes, nucleophilic additions with organometallics, and oxidation to form a carboxylic acid.[6]
Caption: Reactivity profile of the key functional groups.
Applications in Drug Discovery and Agrochemicals
The unique structural attributes of 4-Bromo-3-(trifluoromethyl)benzaldehyde make it a high-value intermediate for creating novel active pharmaceutical ingredients (APIs) and agrochemicals.[6] The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[11][12]
This building block is utilized in the synthesis of diverse molecular libraries aimed at various biological targets. For instance, hydrazones derived from trifluoromethyl-containing aromatic structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[13] While specific blockbuster drugs directly synthesized from this exact starting material are not publicly detailed, its utility is evident in the countless patents and research articles that feature it as a key intermediate in the development of new chemical entities.
Caption: Logical flow from building block properties to final applications.
Representative Experimental Protocol: Oxidation
The following protocol is a self-validating system for the synthesis of the title compound, adapted from established procedures.[7]
Objective: To synthesize 4-Bromo-3-(trifluoromethyl)benzaldehyde via oxidation of (4-bromo-3-(trifluoromethyl)phenyl)methanol.
Materials:
-
(4-bromo-3-(trifluoromethyl)phenyl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO2) (approx. 5-10 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of (4-bromo-3-(trifluoromethyl)phenyl)methanol (e.g., 12.0 g, 47.1 mmol) in dichloromethane (100 mL) in a round-bottom flask, add activated manganese dioxide (e.g., 25.6 g, 294 mmol) in one portion at room temperature.[7]
-
Reaction Execution: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[7]
-
Workup and Isolation: Upon completion, prepare a short plug of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the solid manganese dioxide and its byproducts.[7]
-
Purification: Wash the Celite pad and the reaction flask with additional dichloromethane to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[7]
-
Final Product: The resulting residue is the desired product, 4-Bromo-3-(trifluoromethyl)benzaldehyde, which should be obtained as a pale yellow solid (typical yield: ~82%).[7] Further purification by column chromatography or recrystallization can be performed if necessary.
Safety and Handling
As a laboratory chemical, 4-Bromo-3-(trifluoromethyl)benzaldehyde must be handled with appropriate care.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Precautionary Statements: Users should adhere to standard safety protocols:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][14]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][14]
-
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[3] Store in a cool, dry place in a tightly sealed container.[4] Always consult the full Safety Data Sheet (SDS) from the supplier before use.[3]
References
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4-Bromo-3-(trifluoromethyl)benzaldehyde . AOBChem USA. [Link]
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4-Bromo-3-(trifluoromethyl)benzaldehyde | CAS#:34328-47-7 . Chemsrc. [Link]
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4-Bromo-3-methyl-5-(trifluoromethyl)benzaldehyde . PubChem, National Center for Biotechnology Information. [Link]
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4-Trifluoromethylbenzaldehyde . Wikipedia. [Link]
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Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information . Royal Society of Chemistry. [Link]
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3-Bromo-4-(trifluoromethoxy)benzaldehyde . PubChem, National Center for Biotechnology Information. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
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Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase . PubMed Central, National Center for Biotechnology Information. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF) . ResearchGate. [Link]
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